molecular formula C10H9ClN2S B13445169 4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine

4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine

Cat. No.: B13445169
M. Wt: 224.71 g/mol
InChI Key: XZHKHCKDQJLZJG-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the thiophene ring is a five-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the treatment of dichloropyrimidine with sodium ethoxide in dry dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling reaction is favored for its mild reaction conditions and high functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Sodium Ethoxide: Used in substitution reactions.

    Oxidizing Agents: Used in oxidation reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Sulfone Derivatives: Formed through oxidation reactions.

    Complex Molecules: Formed through coupling reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine is unique due to the presence of both a pyrimidine ring and a thiophene ring, which imparts distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-chloro-6-methyl-2-(5-methylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C10H9ClN2S/c1-6-5-9(11)13-10(12-6)8-4-3-7(2)14-8/h3-5H,1-2H3

InChI Key

XZHKHCKDQJLZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NC(=CC(=N2)Cl)C

Origin of Product

United States

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